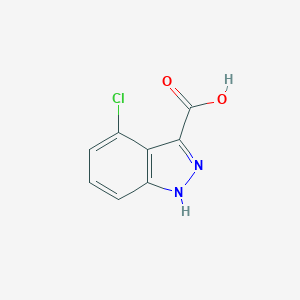

4-Chloro-1H-indazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-4-2-1-3-5-6(4)7(8(12)13)11-10-5/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNNSGQMRFCVRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566734 | |

| Record name | 4-Chloro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10503-10-3 | |

| Record name | 4-Chloro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-1H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-1H-indazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its known physical and chemical characteristics, provides a detailed experimental protocol for its synthesis, and discusses its potential biological relevance.

Core Physicochemical Properties

This compound is a chlorinated derivative of indazole-3-carboxylic acid. Its fundamental properties are summarized below. While experimental data for some properties are limited, predicted values from computational models offer valuable insights.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅ClN₂O₂ | [1] |

| Molecular Weight | 196.59 g/mol | [1] |

| CAS Number | 10503-10-3 | [1] |

| Melting Point | 246 °C | [2] |

| Boiling Point (Predicted) | 472.1 ± 25.0 °C | [2] |

| Density (Predicted) | 1.644 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 1.56 ± 0.10 | [2] |

| XLogP3-AA (Computed) | 1.9 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Topological Polar Surface Area | 66 Ų | [1] |

Solubility Profile

Experimental Protocols

The synthesis of this compound can be achieved in a two-step process starting from 3-chloro-2-methylaniline. The first step involves the formation of the indazole ring to yield 4-chloro-1H-indazole, followed by carboxylation at the 3-position.

Step 1: Synthesis of 4-Chloro-1H-indazole

This protocol is adapted from established procedures for the synthesis of substituted indazoles.

Materials:

-

3-Chloro-2-methylaniline

-

Potassium acetate

-

Chloroform

-

Acetic anhydride

-

Isoamyl nitrite

-

Tetrahydrofuran (THF)

-

Lithium hydroxide (LiOH)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Water

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3-chloro-2-methylaniline (9.95 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).

-

Cool the mixture to 0 °C in an ice bath with continuous stirring.

-

Slowly add acetic anhydride (20.0 mL, 212 mmol) dropwise to the cooled mixture over 2 minutes.

-

Allow the reaction mixture to warm to 25 °C and stir for 1 hour.

-

Heat the reaction mixture to 60 °C.

-

Add isoamyl nitrite (18.9 mL, 141 mmol) to the heated mixture and continue stirring at 60 °C overnight.

-

After the reaction is complete (monitored by TLC), add water (75 mL) and THF (150 mL) and cool the mixture to 0 °C.

-

Add lithium hydroxide (20.7 g, 494 mmol) and continue stirring at 0 °C for 3 hours.

-

Add water (200 mL) and extract the product with ethyl acetate (300 mL, followed by a second extraction with 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-chloro-1H-indazole as an orange solid.

Step 2: Carboxylation of 4-Chloro-1H-indazole to yield this compound

This protocol is a general method for the carboxylation of N-H containing heterocyclic compounds via lithiation followed by quenching with carbon dioxide.[3][4]

Materials:

-

4-Chloro-1H-indazole

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), 1 M

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 4-chloro-1H-indazole (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.2 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. The formation of the lithiated species may be indicated by a color change. Stir the mixture at this temperature for 1-2 hours.

-

While maintaining the temperature at -78 °C, carefully add an excess of crushed dry ice to the reaction mixture in small portions.

-

Allow the reaction mixture to slowly warm to room temperature overnight.

-

Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2-3).

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Biological Activity and Potential Signaling Pathways

While specific biological targets for this compound are not extensively documented, the indazole scaffold is a well-established pharmacophore in many biologically active compounds, particularly as kinase inhibitors.[5][6][7] Derivatives of indazole-3-carboxamide have shown potent inhibitory activity against various kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.

A plausible mechanism of action for an indazole-based kinase inhibitor involves competitive binding at the ATP-binding site of the kinase. The indazole core can form key hydrogen bond interactions with the hinge region of the kinase, a critical feature for potent inhibition. The substituents on the indazole ring then explore different pockets of the active site to enhance potency and selectivity.

Below is a generalized workflow for the synthesis and screening of such compounds, as well as a representative diagram of a kinase inhibition pathway.

Caption: Synthetic and screening workflow leading to a generalized kinase inhibition pathway.

The diagram above illustrates a typical workflow from the synthesis of the core compound and its derivatives to their screening for biological activity. The generalized signaling pathway depicts how an indazole-based kinase inhibitor might function by blocking the phosphorylation of a substrate protein, thereby interrupting downstream signaling and cellular responses. The indazole scaffold is a key feature in many compounds that target kinases involved in cell proliferation, survival, and migration.[5][6][7]

References

- 1. Page loading... [wap.guidechem.com]

- 2. 10503-10-3 CAS MSDS (4-CHLORO-3-INDAZOLE CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. US9725413B2 - Continuous flow carboxylation reaction - Google Patents [patents.google.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a Potent FLT3 Inhibitor (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1 H-indazol-6-yl)pyridin-2-amine for the Treatment of Acute Myeloid Leukemia with Multiple FLT3 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-Chloro-1H-indazole-3-carboxylic acid (CAS 10503-10-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1H-indazole-3-carboxylic acid is a heterocyclic organic compound that serves as a crucial structural motif and versatile intermediate in the field of medicinal chemistry. The indazole core is recognized as a "privileged scaffold" due to its prevalence in a multitude of compounds exhibiting a wide array of biological activities.[1][2] Derivatives synthesized from this core have shown significant pharmacological potential, including anti-inflammatory, anti-tumor, antimicrobial, and anti-HIV properties.[1][3]

Notably, the indazole-3-carboxylic acid framework is central to the development of potent protein kinase inhibitors, which are pivotal in cancer therapy, as well as antagonists for receptors like the 5-HT3 receptor, used in managing chemotherapy-induced nausea.[1][2][4] This guide provides a comprehensive technical overview of this compound, covering its chemical properties, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, reaction planning, and computational modeling.

| Property | Value | Source |

| CAS Number | 10503-10-3 | [5][6] |

| IUPAC Name | This compound | [5][6] |

| Molecular Formula | C₈H₅ClN₂O₂ | [5][7] |

| Molecular Weight | 196.59 g/mol | [5][8] |

| Melting Point | 246 °C | [8] |

| Boiling Point | 472.1±25.0 °C (Predicted) | [8] |

| Density | 1.644±0.06 g/cm³ (Predicted) | [8] |

| pKa | 1.56±0.10 (Predicted) | [8] |

| Appearance | Off-white to yellow crystalline powder | [9] |

| Synonyms | 4-CHLORO-3-INDAZOLE CARBOXYLIC ACID; 4-CHLOROINDAZOLECARBOXYLIC ACID; 1H-Indazole-3-carboxylicacid,4-chloro- | [5][6] |

| SMILES | C1=CC2=C(C(=C1)Cl)C(=NN2)C(=O)O | [5] |

| InChI | InChI=1S/C8H5ClN2O2/c9-4-2-1-3-5-6(4)7(8(12)13)11-10-5/h1-3H,(H,10,11)(H,12,13) | [5][7] |

| Topological Polar Surface Area | 66 Ų | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

Synthesis and Chemical Reactivity

While specific, detailed synthesis protocols for this compound are not extensively published, its structure lends itself to established synthetic strategies for indazole derivatives. A common approach involves the cyclization of appropriately substituted aniline or o-toluidine precursors.[3][10]

Proposed Synthetic Pathway

A plausible synthetic route can be conceptualized starting from a substituted o-toluidine, proceeding through diazotization, cyclization, and subsequent oxidation. This workflow highlights a standard methodology in heterocyclic chemistry.

Chemical Reactivity and Derivatization

The primary utility of this compound lies in its function as a scaffold for further chemical modification. The carboxylic acid moiety is a versatile handle for forming ester and amide bonds, which are fundamental linkages in many pharmaceutical agents.

Experimental Protocols for Derivatization

The following sections provide generalized yet detailed protocols for the synthesis of common derivatives from the title compound, based on established chemical literature for indazole-3-carboxylic acids.

Protocol: Synthesis of 1H-Indazole-3-Carboxamide Derivatives

This procedure outlines the standard amide coupling reaction to produce a library of N-substituted indazole-3-carboxamides.[1]

-

Materials:

-

This compound (1.0 equiv)

-

Substituted amine (R-NH₂) (1.0 equiv)

-

N,N-Dimethylformamide (DMF)

-

1-Hydroxybenzotriazole (HOBT) (1.2 equiv)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)[1][11]

-

10% Methanol in Chloroform

-

Deionized water

-

-

Procedure:

-

To a solution of this compound in anhydrous DMF, add HOBT, EDC·HCl, and TEA.

-

Stir the reaction mixture at room temperature for approximately 15-30 minutes to activate the carboxylic acid.

-

Add the desired substituted amine (R-NH₂) to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).[1]

-

Upon completion, pour the reaction mixture into ice water to precipitate the crude product.

-

Extract the product with a suitable organic solvent, such as 10% methanol in chloroform.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the final amide derivative.

-

Protocol: Synthesis of 1H-Indazole-3-Carboxylic Acid Ester Derivatives

This protocol describes a classic Fischer esterification for converting the carboxylic acid to its corresponding methyl or ethyl ester.[11]

-

Materials:

-

This compound (1.0 equiv)

-

Anhydrous alcohol (e.g., Methanol or Ethanol)

-

Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Deionized water and brine

-

-

Procedure:

-

Dissolve this compound in an excess of the desired anhydrous alcohol (e.g., methanol).

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the resulting solution to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.[11]

-

After cooling to room temperature, remove the excess alcohol under reduced pressure.

-

Treat the residue with ice water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude ester.

-

Purify the product by column chromatography or recrystallization as needed.

-

Applications in Drug Discovery and Development

The indazole scaffold is a cornerstone in the design of targeted therapeutics, particularly protein kinase inhibitors.[2][12] Kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of cancer. Indazole-3-carboxamide derivatives have been successfully developed as potent inhibitors of various kinases, including FGFR, Pim kinases, and PAK1.[13][14]

Mechanism of Action: Kinase Inhibition

Many indazole-based inhibitors function by competing with adenosine triphosphate (ATP) at the enzyme's catalytic site. The indazole core often forms key hydrogen bonds with the "hinge region" of the kinase, a critical interaction for potent inhibition. This blocks the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that promotes tumor growth and survival.[2]

Other Therapeutic Applications

Beyond oncology, indazole derivatives are vital in other areas:

-

5-HT₃ Receptor Antagonism: Derivatives like Granisetron are used to prevent nausea and vomiting.[4]

-

Anti-inflammatory Activity: Indazole-3-carboxamides act as potent blockers of the Calcium-Release Activated Calcium (CRAC) channel, which controls mast cell activation and inflammation.[15]

-

Immunotherapy: Recent research has identified 2H-indazole-3-carboxamide derivatives as potent prostanoid EP4 receptor antagonists, a promising target for colorectal cancer immunotherapy.[16]

-

Synthetic Cannabinoid Receptor Agonists: Certain indazole-3-carboxamide derivatives have been identified as potent synthetic cannabinoid receptor agonists, highlighting the scaffold's broad biological activity.[17]

Safety and Handling

| Hazard Category | GHS Information (Inferred from Related Compounds) |

| Pictograms | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves, lab coat, N95 dust mask or use in a fume hood.[18][20] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container.[8][21] |

Disclaimer: This information is based on related compounds and should be used for guidance only. A comprehensive, substance-specific risk assessment should be performed before handling.

Conclusion

This compound is a high-value building block for the synthesis of complex molecular architectures with significant therapeutic potential. Its utility is primarily demonstrated through the diverse biological activities of its amide and ester derivatives, which span oncology, anti-emetic therapy, and immunology. The established reactivity of its carboxylic acid group, combined with the proven pharmacological importance of the indazole scaffold, ensures that this compound will remain a molecule of high interest to researchers in drug discovery and development.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. pschemicals.com [pschemicals.com]

- 7. Buy Online CAS Number 10503-10-3 - TRC - this compound | LGC Standards [lgcstandards.com]

- 8. 10503-10-3 CAS MSDS (4-CHLORO-3-INDAZOLE CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 11. jocpr.com [jocpr.com]

- 12. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. 3-Chloroindazole 97 29110-74-5 [sigmaaldrich.com]

- 19. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 13096-96-3 Name: 4-CHLORO-1H-INDAZOLE [xixisys.com]

- 20. fishersci.com [fishersci.com]

- 21. combi-blocks.com [combi-blocks.com]

An In-depth Technical Guide to the Structure and Tautomerism of 4-Chloro-1H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, tautomerism, and key physicochemical properties of 4-Chloro-1H-indazole-3-carboxylic acid. While direct experimental data for this specific molecule is limited in published literature, this guide synthesizes information from related compounds and established chemical principles to offer a robust predictive analysis. This information is crucial for its application in medicinal chemistry and drug discovery, particularly in the design of kinase inhibitors.

Chemical Structure and Properties

This compound is a substituted indazole derivative with the molecular formula C₈H₅ClN₂O₂. The core of the molecule is a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring. A chlorine atom is substituted at the 4-position of the indazole ring, and a carboxylic acid group is attached at the 3-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅ClN₂O₂ | - |

| Molecular Weight | 196.59 g/mol | - |

| CAS Number | 10503-10-3 | [1] |

| Appearance | Predicted: White to off-white solid | - |

| Solubility | Predicted: Soluble in organic solvents like DMSO and DMF | - |

Tautomerism

Indazole derivatives can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. The two primary tautomers are the 1H-indazole and the 2H-indazole. For most substituted indazoles, the 1H-tautomer is thermodynamically more stable. This preference is attributed to the benzenoid character of the fused benzene ring in the 1H form, which confers greater aromatic stability compared to the quinonoid-like structure of the 2H-tautomer.

Computational studies on various indazole derivatives have consistently shown the 1H-tautomer to be the lower energy form. Therefore, it is predicted that this compound predominantly exists as the 1H-tautomer under standard conditions.

Caption: Tautomeric equilibrium of 4-Chloro-indazole-3-carboxylic acid.

Synthesis Protocol (Proposed)

Step 1: Synthesis of 4-Chloro-1H-indazole

A reported method for the synthesis of 4-chloro-1H-indazole involves the diazotization of 3-chloro-2-methylaniline followed by cyclization.

-

Reactants: 3-Chloro-2-methylaniline, sodium nitrite, and an acid (e.g., hydrochloric acid).

-

Procedure: The reaction typically involves the dropwise addition of an aqueous solution of sodium nitrite to a cooled solution of 3-chloro-2-methylaniline in an acidic medium. The resulting diazonium salt then undergoes intramolecular cyclization to form 4-chloro-1H-indazole. The product can be isolated by filtration and purified by recrystallization.

Step 2: Carboxylation of 4-Chloro-1H-indazole

The introduction of a carboxylic acid group at the C3 position of an indazole is commonly achieved through lithiation followed by quenching with carbon dioxide.

-

Reactants: 4-Chloro-1H-indazole, a strong base (e.g., n-butyllithium), and dry carbon dioxide.

-

Procedure: A solution of 4-chloro-1H-indazole in a dry aprotic solvent (e.g., THF) is cooled to a low temperature (typically -78 °C). n-Butyllithium is then added dropwise to effect deprotonation at the C3 position, forming a lithiated intermediate. Dry carbon dioxide gas is then bubbled through the solution, or the solution is poured over dry ice. Acidic workup protonates the carboxylate to yield the final product, this compound. The product can be purified by extraction and recrystallization.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for this compound are not available in the surveyed literature. The following predictions are based on the analysis of structurally related compounds and general spectroscopic principles.[2][3][4]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts (δ) / Wavenumbers (cm⁻¹) and Key Features |

| ¹H NMR (in DMSO-d₆) | - N-H proton: A broad singlet expected around 13-14 ppm. - Carboxylic acid proton: A very broad singlet, potentially overlapping with the N-H proton signal. - Aromatic protons: Three protons on the benzene ring, likely appearing as a multiplet between 7.0 and 8.0 ppm. The electron-withdrawing effect of the chlorine atom would influence their specific chemical shifts. |

| ¹³C NMR (in DMSO-d₆) | - Carbonyl carbon: A signal expected in the range of 160-170 ppm. - C3 carbon: A signal around 140-145 ppm. - Aromatic carbons: Six signals for the carbons of the indazole ring system, with the carbon bearing the chlorine atom (C4) expected to be significantly deshielded. The other aromatic carbons would appear in the typical range of 110-140 ppm. |

| FT-IR (KBr pellet) | - O-H stretch (carboxylic acid): A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded dimer. - N-H stretch: A broad band around 3200-3400 cm⁻¹. - C=O stretch (carboxylic acid): A strong, sharp absorption around 1700-1725 cm⁻¹. - C=C and C=N stretches (aromatic): Multiple bands in the 1450-1620 cm⁻¹ region. - C-Cl stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹. |

Biological Significance and Potential Applications

While no specific biological studies on this compound have been identified, the indazole-3-carboxylic acid scaffold is a well-established pharmacophore in medicinal chemistry. In particular, derivatives of indazole-3-carboxamide have shown significant activity as inhibitors of p21-activated kinase 1 (PAK1).[5][6] PAK1 is a key regulator of cell motility, survival, and proliferation, and its aberrant activation is implicated in the progression of various cancers.

The inhibition of PAK1 is a promising strategy for the development of novel anti-cancer therapies, particularly those aimed at preventing tumor migration and invasion. The 1H-indazole-3-carboxamide scaffold has been identified as a promising starting point for the design of potent and selective PAK1 inhibitors.[5][6] this compound serves as a crucial intermediate for the synthesis of a library of such amide derivatives, allowing for the exploration of structure-activity relationships (SAR) and the optimization of inhibitory potency and selectivity.

Caption: Role of the indazole-3-carboxylic acid scaffold in PAK1 inhibition.

References

- 1. jocpr.com [jocpr.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectral Analysis of 4-Chloro-1H-indazole-3-carboxylic Acid: A Technical Guide

For Immediate Release

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 4-Chloro-1H-indazole-3-carboxylic acid is expected to show distinct signals corresponding to the aromatic protons and the acidic proton of the carboxylic acid and the N-H of the indazole ring. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group. The predicted data is summarized in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 7.40 - 7.50 | t | ~7.8 |

| H-6 | 7.60 - 7.70 | d | ~8.2 |

| H-7 | 8.10 - 8.20 | d | ~7.6 |

| NH (indazole) | 13.5 - 14.5 | br s | - |

| COOH | 12.0 - 13.0 | br s | - |

Note: Predicted values are based on the analysis of unsubstituted 1H-indazole-3-carboxylic acid and related chlorinated indazole derivatives. The exact chemical shifts and coupling constants may vary based on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts for the carbon atoms of this compound are presented in Table 2. The positions of the signals are influenced by the nature and position of the substituents on the indazole ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-3 | 140 - 145 |

| C-3a | 120 - 125 |

| C-4 | 118 - 122 |

| C-5 | 128 - 132 |

| C-6 | 123 - 127 |

| C-7 | 112 - 116 |

| C-7a | 142 - 146 |

| COOH | 165 - 170 |

Note: These are estimated chemical shifts based on data from analogous compounds. Experimental verification is recommended.

Experimental Protocol for NMR Analysis

A general experimental protocol for obtaining ¹H and ¹³C NMR spectra of halo-substituted indazole carboxylic acids is outlined below.

3.1. Sample Preparation

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for carboxylic acids to observe the exchangeable protons.

-

Transfer the solution to a standard 5 mm NMR tube.

3.2. NMR Spectrometer and Parameters

-

The spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, the following parameters are typically used:

-

Pulse sequence: zg30 or similar

-

Number of scans: 16-64

-

Spectral width: -2 to 16 ppm

-

Relaxation delay: 1-2 seconds

-

-

For ¹³C NMR, the following parameters are typically used:

-

Pulse sequence: zgpg30 or similar with proton decoupling

-

Number of scans: 1024 or more, depending on sample concentration

-

Spectral width: 0 to 200 ppm

-

Relaxation delay: 2-5 seconds

-

-

All chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

The following diagram illustrates the general workflow for the NMR analysis.

Structural Elucidation and Signal Assignment

The chemical structure of this compound is presented below. The numbering of the atoms corresponds to the assignments in the data tables.

The interpretation of the spectra relies on the characteristic chemical shifts and coupling patterns. The chlorine at the C-4 position is expected to have a significant deshielding effect on the neighboring protons and carbons. The carboxylic acid and the indazole NH protons are typically broad and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

This technical guide provides a foundational understanding of the expected NMR spectral characteristics of this compound. For definitive structural confirmation, it is imperative to acquire and analyze experimental NMR data.

4-Chloro-1H-indazole-3-carboxylic Acid: A Pivotal Building Block in Modern Pharmaceutical Development

For Immediate Release

[City, State] – 4-Chloro-1H-indazole-3-carboxylic acid has emerged as a critical scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a new generation of targeted therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, pharmaceutical applications, and the key biological pathways targeted by its derivatives. The strategic placement of the chloro and carboxylic acid functionalities on the indazole core allows for diverse chemical modifications, leading to the development of potent and selective inhibitors for a range of therapeutic targets, particularly in oncology.

Core Properties and Synthesis

This compound is a structurally unique heterocyclic compound. The indazole nucleus is a known pharmacophore, and the addition of a chloro group at the 4-position can significantly influence the molecule's electronic properties and binding interactions with biological targets. The carboxylic acid group at the 3-position provides a convenient handle for further chemical elaboration, enabling the construction of diverse libraries of derivative compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 10503-10-3 |

| Molecular Formula | C₈H₅ClN₂O₂ |

| Molecular Weight | 196.59 g/mol |

A robust synthesis of the 4-Chloro-1H-indazole core, a key precursor, has been established. Furthermore, a general and efficient method for the carboxylation of the C3 position of the indazole ring is available, which can be adapted for the synthesis of the title compound.

Experimental Protocols

Synthesis of 4-Chloro-1H-indazole

A detailed and reliable protocol for the synthesis of 4-chloro-1H-indazole has been reported, starting from 2-methyl-3-chloroaniline.[1]

-

Step 1: Acetylation. To a cooled (0 °C) solution of 2-methyl-3-chloroaniline and potassium acetate in chloroform, acetic anhydride is added dropwise. The reaction mixture is gradually warmed to room temperature and stirred for 1 hour.

-

Step 2: Diazotization and Cyclization. The reaction is then heated to 60 °C, and isopentyl nitrite is added. The mixture is stirred overnight at this temperature.

-

Step 3: Hydrolysis and Work-up. After completion, water and THF are added, and the mixture is cooled to 0 °C. Lithium hydroxide is then added, and stirring is continued for 3 hours. Following the addition of water, the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield 4-chloro-1H-indazole.

General Protocol for C3 Carboxylation of N-Protected Indazoles

A general method for the introduction of a carboxylic acid group at the C3 position of an N-protected indazole involves the use of a strong base followed by quenching with carbon dioxide.[2]

-

Step 1: Protection. The nitrogen of the indazole is first protected, for example, with a (2-(trimethylsilyl)ethoxy)methyl (SEM) group.

-

Step 2: Lithiation. The N-protected indazole is dissolved in a suitable solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). A strong lithium base, such as n-butyllithium, is then added to deprotonate the C3 position.

-

Step 3: Carboxylation. Carbon dioxide gas is bubbled through the solution, or the solution is poured over dry ice, to quench the lithiated intermediate.

-

Step 4: Deprotection and Work-up. The protecting group is removed under appropriate conditions (e.g., with TBAF for the SEM group), and an acidic work-up yields the desired indazole-3-carboxylic acid.

Pharmaceutical Applications as Kinase Inhibitors

The indazole scaffold is a privileged structure in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of this compound are being actively investigated as potent inhibitors of various kinases involved in cancer progression.

A notable example of a pharmaceutical agent derived from a chloro-indazole core is a multi-kinase inhibitor, N-(4-(1-(4-chlorineindazole))phenyl)-N-(4-chloro-3-tri fluoromethyl phenyl) urea.[3] This compound has been shown to potently inhibit several key kinases implicated in tumor growth and angiogenesis.

Table 2: Kinase Inhibition Profile of a Representative Chloro-Indazole Derivative [3]

| Target Kinase | Dissociation Constant (Kd) (nM) |

| c-Kit | 68.5 ± 9.5 |

| PDGFRβ | 140 ± 0 |

| FLT3 | 375 ± 15.3 |

These kinases are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.

Signaling Pathways

The therapeutic efficacy of kinase inhibitors derived from the 4-Chloro-1H-indazole scaffold stems from their ability to modulate specific signaling pathways that are often hyperactivated in cancer cells.

Figure 1. General signaling pathway for receptor tyrosine kinase (RTK) inhibition by chloro-indazole derivatives.

This diagram illustrates how chloro-indazole derivatives can block the activation of key receptor tyrosine kinases, thereby inhibiting downstream signaling cascades such as the MAPK/ERK and PI3K/AKT pathways. The blockade of these pathways ultimately leads to a reduction in cell proliferation, survival, and angiogenesis, which are critical processes for tumor growth and metastasis.

Conclusion

This compound represents a valuable and highly adaptable building block for the development of novel pharmaceuticals. Its utility is particularly evident in the field of oncology, where its derivatives have shown significant promise as potent kinase inhibitors. The synthetic accessibility of this scaffold, combined with the diverse biological activities of its derivatives, ensures its continued importance in drug discovery and development programs. Further exploration of this chemical space is anticipated to yield a new generation of targeted therapies for a variety of diseases.

References

Synthetic Routes for Indazole-3-Carboxylic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the primary synthetic routes for obtaining indazole-3-carboxylic acid and its derivatives, compounds of significant interest in medicinal chemistry due to their broad range of biological activities.[1] This document details key synthetic strategies, provides in-depth experimental protocols, and summarizes quantitative data to facilitate comparison and implementation in a research and development setting.

Introduction to Indazole-3-Carboxylic Acid Derivatives

The indazole ring system is a privileged scaffold in the development of therapeutic agents, with derivatives demonstrating anti-inflammatory, anti-cancer, and antiviral properties.[1] Notably, derivatives of indazole-3-carboxylic acid are core components of drugs like Granisetron, a 5-HT3 receptor antagonist used to manage chemotherapy-induced nausea, and Lonidamine, an anti-cancer agent.[1] The versatility of the indazole core and the reactivity of the 3-carboxylic acid moiety allow for the creation of diverse chemical libraries for drug discovery. This guide will focus on the synthesis of the core indazole-3-carboxylic acid scaffold and its subsequent conversion into ester and amide derivatives.

Synthesis of the Indazole-3-Carboxylic Acid Core

Several reliable synthetic routes have been established for the synthesis of the parent 1H-indazole-3-carboxylic acid. The most common strategies are outlined below.

Synthesis from Isatin

A classical approach to indazole-3-carboxylic acid involves the hydrolysis and subsequent cyclization of isatin. The overall process involves ring-opening of the isatin, diazotization, reduction to an aryl hydrazine, and finally, acid-catalyzed cyclization to form the indazole ring.[2] While historically significant, this method is often hampered by low overall yields (25-43%) and the use of potentially explosive diazonium salt intermediates, making it less suitable for large-scale synthesis.[2]

Synthesis via SEM-Protected Indazole

A high-yielding and more controlled method involves the use of a protecting group, such as 2-(trimethylsilyl)ethoxymethyl (SEM), on the indazole nitrogen. This allows for regioselective carboxylation at the 3-position followed by deprotection.

Caption: Workflow for the synthesis of indazole-3-carboxylic acid from a SEM-protected precursor.

Materials:

-

1-(2-(trimethylsilyl)ethoxy)methyl-1H-indazole

-

Dry Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Carbon dioxide (CO2) gas or dry ice

-

Tetrabutylammonium fluoride (TBAF), 1 M in THF

-

10% Sodium bicarbonate (NaHCO3) solution

-

Diethyl ether

-

Citric acid solution

Procedure:

-

To a solution of 1-(2-(trimethylsilyl)ethoxy)methyl-1H-indazole (11 g, 44.33 mmol) in dry THF (60 mL) at -70 °C under a nitrogen atmosphere, add n-BuLi (19.49 mL, 48.76 mmol, 1.1 equiv) dropwise.

-

Stir the resulting bright yellow solution at -70 °C for 30 minutes.

-

Bubble CO2 gas through the solution at -70 °C for 90 minutes.

-

Quench the reaction with a saturated ammonium chloride solution (50 mL).

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Acidify the aqueous layer with a citric acid solution to precipitate the SEM-protected acid.

-

Dissolve the protected acid in a mixture of DMF (5 mL) and THF (50 mL) and treat with TBAF (98 mL, 1 M in THF).

-

Reflux the reaction mixture at 80 °C for 4 hours, monitoring by TLC.

-

Evaporate the THF, basify the residue with 10% NaHCO3 solution, and wash with diethyl ether (2 x 50 mL).

-

Acidify the aqueous layer with a citric acid solution to precipitate the final product.

-

Filter the solid, wash with water, and dry to afford 1H-indazole-3-carboxylic acid.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 1-(2-(trimethylsilyl)ethoxy)methyl-1H-indazole | [1][3] |

| Key Reagents | n-BuLi, CO2, TBAF | [1][3] |

| Yield | 98% | [1][3] |

Synthesis from o-Aminophenylacetic Acid Derivatives

A more recent and efficient one-pot method utilizes readily available o-aminophenylacetic acid amides or esters as starting materials. This approach involves in-situ diazotization and cyclization to directly form the indazole-3-carboxylic acid derivative.[4] This method is advantageous due to its operational simplicity, mild reaction conditions, and high yields.[4]

Materials:

-

Methyl 2-(2-aminophenyl)acetate

-

Nitrite source (e.g., sodium nitrite)

-

Acid (e.g., HCl)

-

Organic Solvent (e.g., water)

Procedure:

-

Add methyl 2-(2-aminophenyl)acetate, sodium nitrite, hydrochloric acid, and water into a reaction vessel in a molar equivalent ratio of 1:1.5-3:4:20.

-

Stir the mixture for 0.5-8 hours at a temperature between 0-80 °C.

-

Monitor the reaction by an appropriate method (e.g., TLC, LC-MS).

-

Upon completion, isolate the product.

Quantitative Data:

| Starting Material | Product | Reaction Time | Yield | Reference |

| Methyl 2-(2-aminophenyl)acetate | Methyl 1H-indazole-3-carboxylate | 0.5 h | 96% | [4] |

| 2-(2-aminophenyl)-N-phenylacetamide | N-phenyl-1H-indazole-3-carboxamide | 3 h | 89% | [4] |

| 2-(2-aminophenyl)-N,N-diphenylacetamide | N,N-diphenyl-1H-indazole-3-carboxamide | 2 h | 97% | [4] |

Derivatization of Indazole-3-Carboxylic Acid

The carboxylic acid group at the 3-position is a versatile handle for further functionalization, most commonly to form esters and amides.

Esterification

Materials:

-

Indazole-3-carboxylic acid

-

Methanol

-

Methanesulfonic acid

-

Saturated aqueous sodium bicarbonate solution

-

Methylene chloride

-

Magnesium sulfate

Procedure:

-

A stirred mixture of indazole-3-carboxylic acid (5.00 g, 0.0309 mole), methanesulfonic acid (1 ml), and methanol (100 ml) is heated at reflux temperature for 5 hours.

-

Concentrate the mixture to a volume of 30 ml and treat with excess saturated aqueous sodium bicarbonate solution.

-

Add water to give a volume of 200 ml and collect the suspended solid by filtration.

-

Dissolve the wet solid in methylene chloride (200 ml).

-

Dry the methylene chloride solution with magnesium sulfate and concentrate to yield the product.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Indazole-3-carboxylic acid | [5] |

| Key Reagents | Methanol, Methanesulfonic acid | [5] |

| Yield | 60% | [5] |

Amidation

Amide derivatives are frequently synthesized for biological evaluation. Standard peptide coupling reagents are effective for this transformation.

Caption: General workflow for the amidation of indazole-3-carboxylic acid.

Materials:

-

1H-Indazole-3-carboxylic acid

-

N,N-Dimethylformamide (DMF)

-

1-Hydroxybenzotriazole (HOBT)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

-

Triethylamine (TEA)

-

Substituted amine (R-NH2)

-

Methanol

-

Chloroform

Procedure:

-

To a solution of 1H-indazole-3-carboxylic acid (0.1 g, 0.61 mmol) in DMF, add HOBT (0.1 g, 0.74 mmol), EDC·HCl (0.141 g, 0.74 mmol), and TEA (0.187 g, 1.85 mmol).

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Add the desired substituted amine (0.61 mmol) to the reaction mixture and stir at room temperature for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice water (20 mL).

-

Extract the product with 10% methanol in chloroform (2 x 30 mL).

-

Combine the organic layers, wash with 10% NaHCO3 solution and brine, then dry over Na2SO4.

-

Evaporate the solvent under reduced pressure and purify the crude product by column chromatography.

Quantitative Data for Selected Amide Derivatives: [1]

| R-Group | Yield (%) |

| Benzyl | 82 |

| 4-(Trifluoromethyl)phenyl)piperazin-1-yl | 78 |

| 4-(Pyrimidin-2-yl)piperazin-1-yl | 75 |

| 4-Methylbenzo[d]thiazol-2-yl | 72 |

| 1,3,4-Thiadiazol-2-yl | 70 |

Biological Relevance and Signaling Pathways

Indazole-3-carboxylic acid derivatives are of significant interest due to their interactions with key biological targets.

Kinase Inhibition

Many 1H-indazole-3-carboxamide derivatives are potent inhibitors of various protein kinases, which are crucial regulators in cellular signaling pathways often dysregulated in cancer.[1] These compounds can block downstream signaling, leading to therapeutic effects such as the apoptosis of cancer cells.[1]

Caption: Generalized signaling pathway showing the inhibitory action of 1H-indazole-3-carboxamide derivatives on a target kinase.[1]

5-HT3 Receptor Antagonism

Granisetron, an amide derivative of 1-methyl-1H-indazole-3-carboxylic acid, is a selective antagonist of the 5-HT3 receptor.[1] This receptor is a ligand-gated ion channel involved in the vomiting reflex.[1] By blocking the 5-HT3 receptor, these compounds effectively prevent nausea and vomiting.

Caption: Mechanism of 5-HT3 receptor antagonism by indazole-3-carboxylic acid derivatives.

Conclusion

This guide has detailed several robust and high-yielding synthetic routes for the preparation of indazole-3-carboxylic acid and its derivatives. The choice of a particular synthetic strategy will depend on factors such as scale, available starting materials, and the desired substitution pattern on the indazole ring. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the efficient synthesis and exploration of this important class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

A Technical Guide to Determining the Solubility of 4-Chloro-1H-indazole-3-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 4-Chloro-1H-indazole-3-carboxylic acid in various organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on equipping researchers with the necessary experimental protocols to generate reliable solubility data in-house.

Introduction

This compound is a molecule of interest in pharmaceutical research and development. Understanding its solubility in different organic solvents is a critical parameter for various stages of drug development, including formulation, purification, and quality control. The solubility of an active pharmaceutical ingredient (API) influences its bioavailability and therapeutic efficacy.[1][2] This guide outlines the established experimental procedures for accurately measuring the solubility of this compound.

Theoretical Framework of Solubility

The solubility of a solid compound in a liquid solvent is defined as the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure to form a saturated solution in equilibrium with an excess of the solid. This equilibrium is influenced by the physicochemical properties of both the solute and the solvent, including polarity, hydrogen bonding capacity, and molecular size. The general principle of "like dissolves like" is a useful qualitative predictor of solubility.[3] For carboxylic acids, the solubility can be significantly influenced by the polarity of the solvent and its ability to engage in hydrogen bonding.[4]

Experimental Protocols for Solubility Determination

Two common and robust methods for determining the equilibrium solubility of a solid compound are the Shake-Flask Method (an equilibrium solubility assay) and the Gravimetric Method.

3.1. Equilibrium Solubility by Shake-Flask Method

This is a widely used method to determine the thermodynamic (equilibrium) solubility of a compound.[5][6][7]

3.1.1. Principle

An excess amount of the solid this compound is added to the organic solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached, meaning the concentration of the dissolved solid in the solvent becomes constant. The concentration of the dissolved compound in the filtered supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[5][6]

3.1.2. Materials and Equipment

-

This compound (solid)

-

Organic solvents of interest (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable containers with tight-fitting caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Analytical balance

-

HPLC system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

-

Vortex mixer

-

Centrifuge (optional)

3.1.3. Detailed Experimental Procedure

-

Preparation of Stock Solution (for Calibration Curve):

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the organic solvent. An excess is crucial to ensure a saturated solution is formed.[6]

-

Prepare samples in triplicate for each solvent to ensure reproducibility.

-

-

Equilibration:

-

Securely cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours). The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration plateaus.[6][7][8]

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter to remove all undissolved particles.[5][6] Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully collected.

-

-

Analysis:

-

Analyze the clear filtrate using a validated HPLC or UV-Vis spectrophotometric method.

-

Construct a calibration curve by plotting the analytical response of the calibration standards versus their known concentrations.

-

Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve. This concentration represents the equilibrium solubility.

-

3.2. Gravimetric Method

The gravimetric method is a simpler technique that relies on the direct measurement of the mass of the dissolved solute.[2][9][10]

3.2.1. Principle

A saturated solution is prepared, and a known volume or mass of the clear solution is taken. The solvent is then evaporated, and the mass of the remaining solid solute is measured.[9]

3.2.2. Materials and Equipment

-

This compound (solid)

-

Organic solvents of interest

-

Conical flasks or vials

-

Analytical balance

-

Evaporating dish (pre-weighed)

-

Pipette

-

Oven or vacuum desiccator

-

Filtration apparatus

3.2.3. Detailed Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess of this compound to a known volume of the organic solvent in a flask.

-

Shake the mixture vigorously at a constant temperature until the solution is saturated, with undissolved solid remaining.[9]

-

-

Separation:

-

Filter the saturated solution to remove any undissolved solid.

-

-

Measurement:

-

Accurately pipette a known volume (e.g., 10 mL) of the clear filtrate into a pre-weighed evaporating dish.[9]

-

Record the total weight of the dish and the filtrate.

-

-

Evaporation and Drying:

-

Carefully evaporate the solvent from the dish in a fume hood. For less volatile solvents, a rotary evaporator or a gentle stream of nitrogen may be used.

-

Once the solvent is removed, place the dish in an oven at a temperature below the melting point of the compound to dry the residue to a constant weight.[2][9]

-

Cool the dish in a desiccator before weighing.

-

-

Calculation:

-

Weight of empty dish = W1

-

Weight of dish + filtrate = W2

-

Weight of dish + dry solute = W3

-

Weight of solute = W3 - W1

-

Weight of solvent = W2 - W3

-

The solubility can then be expressed in various units, such as g/100 mL or mg/L.

-

Data Presentation

While specific data is not available, the results from the described experiments should be compiled into a clear and structured table for easy comparison.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Method Used |

| Ethanol | 25 | Experimental Value | Shake-Flask (HPLC) |

| Methanol | 25 | Experimental Value | Shake-Flask (HPLC) |

| Acetone | 25 | Experimental Value | Gravimetric |

| Ethyl Acetate | 25 | Experimental Value | Shake-Flask (HPLC) |

| Dichloromethane | 25 | Experimental Value | Gravimetric |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

Accurate determination of the solubility of this compound in organic solvents is fundamental for its successful development as a pharmaceutical agent. This guide provides detailed, actionable protocols for the equilibrium shake-flask and gravimetric methods, enabling researchers to generate the high-quality data necessary for formulation and process development. Adherence to these standardized methods will ensure consistency and reliability of the obtained solubility profiles.

References

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. pharmajournal.net [pharmajournal.net]

- 3. chem.ws [chem.ws]

- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 5. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. researchgate.net [researchgate.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. who.int [who.int]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. solubilityofthings.com [solubilityofthings.com]

Molecular weight and formula of 4-Chloro-1H-indazole-3-carboxylic acid

This technical guide provides comprehensive information on 4-Chloro-1H-indazole-3-carboxylic acid, a significant compound in pharmaceutical and agrochemical research. It is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry. Indazole and its derivatives are noted for a variety of biological activities, including anti-inflammatory and anti-tumor properties.[1]

Physicochemical Properties

The fundamental molecular and physical properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₅ClN₂O₂ | [2][3] |

| Molecular Weight | 196.59 g/mol | [2][3] |

| CAS Number | 10503-10-3 | [2][3] |

| Canonical SMILES | C1=CC2=C(C(=C1)Cl)C(=NN2)C(=O)O | [2] |

| InChI Key | NKNNSGQMRFCVRC-UHFFFAOYSA-N | [2] |

| Topological Polar Surface Area | 66 Ų | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

Experimental Protocols: Synthesis of Indazole-3-Carboxylic Acid Derivatives

While specific synthesis protocols for this compound are not detailed in the provided results, a general method for the preparation of related 1H-indazole-3-carboxylic acid derivatives can be described. These derivatives serve as crucial intermediates in the synthesis of various drugs.[4] One common pathway involves the cyclization of an appropriate precursor.

A general procedure for synthesizing 1H-indazole-3-carboxamide derivatives, which starts from 1H-indazole-3-carboxylic acid, involves an amide coupling reaction.[5] A patented method describes the synthesis of 1H-indazole-3-carboxylic acid derivatives from o-aminophenylacetic acid amide or ester through a one-step synthesis using sodium nitrite or tert-butyl nitrite.[4]

Another established method for preparing the parent compound, indazole-3-carboxylic acid, involves the hydrolysis of isatin, conversion to a diazonium salt, reduction to an aryl hydrazine, and subsequent cyclization under acidic conditions.[6]

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of 1H-indazole-3-carboxamide derivatives, highlighting the key stages from the starting acid to the final product.

Caption: Generalized synthesis workflow for 1H-indazole-3-carboxamide derivatives.

Applications in Research and Development

Indazole derivatives, including chlorinated forms like 7-Chloro-1H-indazole-3-carboxylic acid, are valuable in several research areas:

-

Pharmaceutical Development: These compounds are key intermediates in synthesizing pharmaceuticals, particularly anti-inflammatory and anti-cancer agents.[7]

-

Biochemical Research: They are utilized in studies of enzyme inhibition, which aids in understanding metabolic pathways and developing targeted therapies.[7]

-

Agrochemical Chemistry: There is exploration into their potential for creating new herbicides and pesticides for crop protection.[7]

The indazole ring is considered a bioisostere of indole, and its derivatives have shown a wide range of biological activities, making them a focus for drug discovery.[1] For instance, derivatives of 1H-indazole-3-carboxylic acid are key intermediates in the synthesis of drugs like granisetron and lonidamine.[4]

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. 10503-10-3 CAS MSDS (4-CHLORO-3-INDAZOLE CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

The Emerging Role of Chlorinated Indazoles in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The strategic incorporation of chlorine atoms onto this heterocyclic system can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, thereby enhancing its therapeutic potential. This technical guide provides an in-depth exploration of the applications of chlorinated indazoles in medicinal chemistry, focusing on their synthesis, biological activities, and mechanisms of action.

Synthetic Strategies for Chlorinated Indazoles

The synthesis of chlorinated indazoles can be broadly achieved through two primary approaches: direct chlorination of a pre-existing indazole core and the cyclization of chlorinated precursors.

Direct Chlorination: This method involves the direct introduction of chlorine onto the indazole ring. The regioselectivity of this reaction is highly dependent on the chlorinating agent and reaction conditions. A notable metal-free approach allows for the regioselective halogenation of 2H-indazoles, which can be modulated to yield mono- or poly-halogenated products by adjusting the reaction parameters.[1]

Cyclization of Chlorinated Precursors: This strategy entails the formation of the indazole ring from starting materials that already contain chlorine atoms. This approach is particularly useful for accessing specific isomers that may be difficult to obtain through direct chlorination.[1] For instance, 2H-indazoles can be synthesized through a one-pot, three-component reaction of 2-chloro- or 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I) oxide nanoparticles in a green solvent.

Anticancer Applications

Chlorinated indazoles have demonstrated significant promise as anticancer agents, primarily through the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Kinase Inhibition

Many chlorinated indazole derivatives function as potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Mitogen-Activated Protein Kinases (MAPKs), and Polo-like Kinase 4 (PLK4).[2][3][4]

VEGFR Inhibition: The VEGFR signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Chlorinated indazoles can block this pathway, leading to an anti-angiogenic effect.

Caption: Simplified VEGFR signaling pathway and the point of inhibition.

MAPK Inhibition: The MAPK signaling cascade is a key pathway that regulates cell growth and survival.[4] Certain chlorinated indazole-sulfonamide compounds have shown a strong affinity for MAPK1, suggesting their potential as targeted cancer therapies.[4]

Caption: Overview of the MAPK signaling cascade and potential inhibition points.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative chlorinated indazole derivatives against various human cancer cell lines.

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| 2o | A549 (Lung) | 2.10 | [5] |

| 4T1 (Breast) | 0.59 | [5] | |

| HepG2 (Liver) | 5.16 | [5] | |

| MCF-7 (Breast) | 0.79 | [5] | |

| HCT116 (Colon) | 3.31 | [5] | |

| 6m | K562 (Leukemia) | 17.91 | [6] |

| 6o | K562 (Leukemia) | 5.15 | [6] |

| HEK-293 (Normal) | 33.2 | [6] | |

| 4a | MCF-7 (Breast) | 2.958 | [7] |

| A549 (Lung) | 3.304 | [7] | |

| Caco2 (Colon) | 10.350 | [7] | |

| 4f | MCF-7 (Breast) | 1.629 | [7] |

| 4i | MCF-7 (Breast) | 1.841 | [7] |

| A549 (Lung) | 2.305 | [7] | |

| Caco2 (Colon) | 4.990 | [7] |

Anti-inflammatory Applications

Chlorinated indazoles have also been investigated for their anti-inflammatory properties. The mechanism of action is often attributed to the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[8][9]

Quantitative Data: Anti-inflammatory Activity

The table below presents the in vitro anti-inflammatory activity of indazole derivatives.

| Compound | Assay | IC50 (µM) | Reference |

| Indazole | COX-2 Inhibition | 23.42 | [10] |

| 5-Aminoindazole | COX-2 Inhibition | 12.32 | [10] |

| 6-Nitroindazole | COX-2 Inhibition | 19.87 | [10] |

| Indazole | TNF-α Inhibition | 220.11 | [8] |

| 5-Aminoindazole | TNF-α Inhibition | 230.19 | [8] |

| 6-Nitroindazole | IL-1β Inhibition | 100.75 | [8] |

Neuroprotective Potential

Emerging research suggests that chlorinated indazoles may possess neuroprotective properties. Their mechanism of action in this context is still under investigation but may involve the modulation of neuronal signaling pathways and protection against oxidative stress. Further studies are needed to fully elucidate their potential in treating neurodegenerative diseases.

Experimental Protocols

Synthesis of 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole[4]

-

Dissolve commercially available 5-nitroindazole in dry N,N-dimethylformamide (DMF) at 0 °C.

-

Add sodium hydride (NaH) to the solution. This will result in the formation of the sodium salt of 5-nitro-1H-indazole as an intermediate, with the release of hydrogen gas.

-

Stir the mixture for 30 minutes.

-

Add 2-chloro-5-methoxybenzene-1-sulfonyl chloride to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 6 hours to yield the N1 isomer.

-

Purify the final compound using column chromatography.

In Vitro Antiproliferative MTT Assay[5]

-

Seed cancer cells in 96-well plates and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds. Include a vehicle-only control.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

-

Add a solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Carrageenan-Induced Paw Edema Assay[2][11]

-

Acclimatize rodents for at least one week before the experiment.

-

Administer the test compound or vehicle control orally or intraperitoneally to the animals.

-

After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw to induce inflammation.

-

Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 4, and 6 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

Experimental and Drug Discovery Workflows

The development of novel chlorinated indazole-based therapeutics follows a structured workflow from initial discovery to preclinical evaluation.

Caption: A high-level overview of the drug discovery and development process.

A more detailed experimental workflow for the synthesis and screening of chlorinated indazole derivatives is outlined below.

Caption: A detailed workflow for the synthesis and screening of chlorinated indazoles.

Conclusion

Chlorinated indazoles represent a versatile and promising class of compounds in medicinal chemistry. Their diverse biological activities, including anticancer, anti-inflammatory, and potentially neuroprotective effects, make them attractive scaffolds for the development of novel therapeutics. The continued exploration of their synthesis, structure-activity relationships, and mechanisms of action will undoubtedly lead to the discovery of new and effective treatments for a range of human diseases. This guide provides a foundational understanding for researchers and drug development professionals to further investigate and harness the therapeutic potential of chlorinated indazoles.

References

- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. inotiv.com [inotiv.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for the Two-Step Synthesis of 4-Chloro-1H-indazole-3-carboxylic acid from 3-Chloro-2-methylaniline

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a comprehensive protocol for the synthesis of 4-Chloro-1H-indazole-3-carboxylic acid, a key intermediate in pharmaceutical research. The synthesis is presented as a two-step process commencing with the cyclization of 3-Chloro-2-methylaniline to form 4-chloro-1H-indazole, followed by a regioselective carboxylation at the C3 position. This document offers detailed experimental procedures, a summary of expected yields and analytical data, and a visual workflow to ensure reproducibility for researchers in medicinal chemistry and drug development.

Introduction

Indazole-3-carboxylic acid and its derivatives are crucial building blocks in the synthesis of a wide range of biologically active compounds.[1] Their structural similarity to indole allows them to function as isosteres in drug design, leading to applications in areas such as oncology (e.g., Lonidamine) and antiemetic therapy (e.g., Granisetron).[2] The specific target molecule, this compound, provides a scaffold that can be further functionalized for the development of novel therapeutic agents.

This protocol details a reliable two-step synthetic route starting from the commercially available 3-Chloro-2-methylaniline. The methodology is based on established chemical transformations, including an indazole ring formation via diazotization and an intramolecular cyclization, followed by a directed carboxylation.

Overall Reaction Scheme

The synthesis proceeds in two primary stages:

-

Step 1: Synthesis of 4-chloro-1H-indazole from 3-Chloro-2-methylaniline.

-

Step 2: Synthesis of this compound via protection, carboxylation, and deprotection of the intermediate from Step 1.

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-chloro-1H-indazole

This procedure is adapted from a documented synthesis of 4-chloro-1H-indazole.[3]

Materials:

-

3-Chloro-2-methylaniline (2-methyl-3-chloroaniline)

-

Potassium acetate (KOAc)

-

Chloroform (CHCl₃)

-

Acetic anhydride (Ac₂O)

-

Isopentyl nitrite (isoamyl nitrite)

-

Tetrahydrofuran (THF)

-

Lithium hydroxide (LiOH)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

Water

Procedure:

-

To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add 3-Chloro-2-methylaniline (9.95 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).[3]

-

Cool the mixture to 0 °C in an ice bath with continuous stirring.

-

Slowly add acetic anhydride (20.0 mL, 212 mmol) dropwise to the cooled mixture.

-

Allow the reaction mixture to warm to 25 °C and stir for 1 hour.[3]

-

Heat the reaction to 60 °C and add isopentyl nitrite (18.9 mL, 141 mmol). Stir the reaction overnight at this temperature.[3]

-

Upon completion (monitored by TLC), cool the flask to 0 °C and add water (75 mL) and THF (150 mL).

-

Add lithium hydroxide (20.7 g, 494 mmol) and stir the mixture at 0 °C for 3 hours to hydrolyze any N-acetylated byproducts.[3]

-

Add water (200 mL) and transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (1 x 300 mL, then 1 x 100 mL).[3]

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-chloro-1H-indazole as an orange solid.[3]

Step 2: Synthesis of this compound

This protocol is adapted from the general procedure for the carboxylation of a protected indazole.[2][4]

Part A: Protection of 4-chloro-1H-indazole

Materials:

-

4-chloro-1H-indazole (from Step 1)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

-

Diethyl ether

-

Saturated ammonium chloride (NH₄Cl) solution

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve 4-chloro-1H-indazole (e.g., 10.8 g, 70.6 mmol) in anhydrous DMF.

-

Cool the solution to 0 °C and carefully add sodium hydride (60% dispersion, 1.1 equiv.) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then add SEM-Cl (1.1 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).

-

Quench the reaction by slowly adding saturated NH₄Cl solution.

-